Direct Potency Comparison: Nurr1 Agonist 6 vs. Amodiaquine in Gal4-Nurr1 Reporter Assay
Nurr1 agonist 6 (compound 13) was directly compared to the prototypical Nurr1 activator amodiaquine (AQ) in a Gal4-Nurr1 hybrid reporter gene assay. Compound 13 exhibited an EC50 of 3 μM, representing a 12-fold improvement in potency over AQ (EC50 = 36 μM) [1]. This potency enhancement was achieved by merging the 7-chloroquinolin-4-amine motif of AQ with the amide substituent of the DHI-descendant 5o, demonstrating a rational hybrid-design strategy [1].
| Evidence Dimension | Nurr1 transcriptional activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 3 μM |
| Comparator Or Baseline | Amodiaquine (AQ); EC50 = 36 μM |
| Quantified Difference | 12-fold lower EC50 (improved potency) |
| Conditions | Gal4–Nurr1 hybrid reporter gene assay; data represent mean values. |
Why This Matters
This 12-fold potency advantage over the widely used reference agonist amodiaquine positions Nurr1 agonist 6 as a superior in vitro tool for achieving robust Nurr1 activation at lower concentrations, reducing the risk of off-target effects associated with high micromolar compound exposure.
- [1] Sai M, Vietor J, Kornmayer M, Egner M, López-García Ú, Höfner G, et al. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole. J Med Chem. 2023 Oct 12;66(19):13556-13567. View Source
